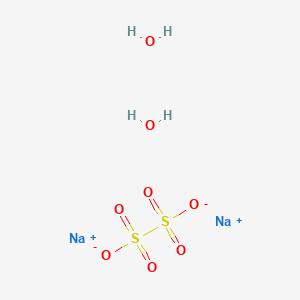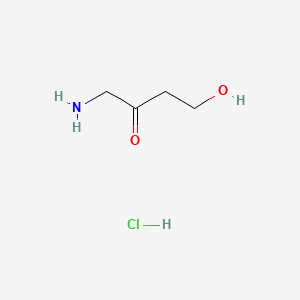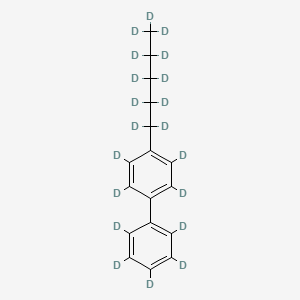
Sodium dithionate dihydrate
Vue d'ensemble
Description
Sodium dithionate dihydrate, also known as dithis compound, is an inorganic compound with the chemical formula Na₂S₂O₆·2H₂O. It is a white crystalline powder that is highly soluble in water. The compound is known for its stability and is used in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dithionate dihydrate can be synthesized through several methods:
Oxidation of Sodium Bisulfite by Manganese Dioxide: [ 2 \text{NaHSO}_3 + \text{MnO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O} ]
Oxidation of Sodium Sulfite by Silver(I) Cation: [ \text{Na}_2\text{SO}_3 + 2 \text{Ag}^+ + \text{SO}_3^{2-} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 2 \text{Ag} ]
Oxidation of Sodium Thiosulfate with Chlorine: [ 3 \text{Cl}_2 + \text{Na}_2\text{S}_2\text{O}_3·5\text{H}_2\text{O} + 6 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 6 \text{NaCl} + 8 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of sodium bisulfite using manganese dioxide or the oxidation of sodium sulfite using silver(I) cations .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dithionate dihydrate undergoes various chemical reactions, including:
Reduction: Although sodium dithionate itself is not a reducing agent, it can be involved in redox reactions where it is oxidized while another species is reduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide, chlorine.
Conditions: Boiling with sulfuric acid, concentrated hydrochloric acid.
Major Products:
Oxidation Products: Sulfate ions (SO₄²⁻).
Applications De Recherche Scientifique
Sodium dithionate dihydrate has several applications in scientific research and industry:
Environmental Science: Used in the reduction of environmental pollutants such as halogenated organic compounds, oxyacid salts, and heavy metals.
Chemical Industry: Employed in the synthesis of various chemicals and as a stabilizing agent in certain reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, its stability and reactivity make it a useful reagent in various biochemical assays and studies.
Mécanisme D'action
The mechanism by which sodium dithionate dihydrate exerts its effects involves its ability to undergo oxidation-reduction reactions. The dithionate ion (S₂O₆²⁻) can be oxidized to sulfate (SO₄²⁻) under strong oxidizing conditions. This property is utilized in various chemical processes where controlled oxidation is required .
Comparaison Avec Des Composés Similaires
Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent used in textile and paper industries.
Sodium Sulfite (Na₂SO₃): Used as a preservative and in the treatment of water.
Sodium Thiosulfate (Na₂S₂O₃): Used in photographic processing and as an antidote for cyanide poisoning
Uniqueness: Sodium dithionate dihydrate is unique due to its stability and specific oxidation properties. Unlike sodium dithionite, which is a reducing agent, sodium dithionate is stable and does not readily undergo reduction. This makes it suitable for applications where a stable oxidizing agent is required .
Propriétés
InChI |
InChI=1S/2Na.H2O6S2.2H2O/c;;1-7(2,3)8(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBNMRWYRNTRCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721112 | |
| Record name | Sodium dithionate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-85-6 | |
| Record name | Sodium dithionate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dithionate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM DITHIONATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYE4U9EYW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)







